C.I. Disperse Blue 301
CAS No.: 105635-65-2
Cat. No.: VC20740220
Molecular Formula: C21H25BrN6O8
Molecular Weight: 569.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105635-65-2 |
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Molecular Formula | C21H25BrN6O8 |
Molecular Weight | 569.4 g/mol |
IUPAC Name | N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
Standard InChI | InChI=1S/C21H25BrN6O8/c1-13(29)23-16-11-18(26(5-7-34-2)6-8-35-3)20(36-4)12-17(16)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29) |
Standard InChI Key | YTGJTRYIRSPFPM-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC)CCOC |
Canonical SMILES | CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC)CCOC |
C.I. Disperse Blue 301 is a complex organic compound with varying chemical identities in the literature. The compound is primarily identified by its CAS registry numbers, which show some inconsistency across reference materials.
Chemical Nomenclature
The chemical is formally known as N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl}acetamide. It belongs to the azo class of dyes, characterized by the presence of one or more azo bonds (-N=N-) in its molecular structure .
Registry Information
Two distinct CAS numbers appear in the literature for this compound:
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105635-65-2: Most commonly cited in chemical databases and commercial listings
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26377-33-3: An alternative registry number appearing in some sources
Molecular Composition
The molecular formula of C.I. Disperse Blue 301 is C₂₁H₂₅BrN₆O₈, with a calculated molecular weight of 569.363 g/mol . The compound contains multiple functional groups including nitro groups, an azo linkage, methoxy substituents, and an acetamide group, contributing to its chromophoric properties.
Property | Value |
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Molecular Formula | C₂₁H₂₅BrN₆O₈ |
Molecular Weight | 569.363 g/mol |
Exact Mass | 568.091736 |
Chemical Class | Azo dye |
Color | Deep blue |
Physical and Chemical Properties
C.I. Disperse Blue 301 exhibits specific physicochemical properties that make it suitable for textile applications. These properties determine its behavior during dyeing processes and its stability in the final dyed product.
Physical State and Appearance
The compound typically appears as a blue to navy blue powder at room temperature. Its deep coloration is due to the extensive conjugation in its molecular structure, which absorbs light in the visible spectrum.
Physical Constants
Property | Value | Units |
---|---|---|
Density | 1.5±0.1 | g/cm³ |
Boiling Point | 742.3±60.0 | °C at 760 mmHg |
Flash Point | 402.7±32.9 | °C |
LogP | 4.44 | - |
Vapor Pressure | 0.0±2.5 | mmHg at 25°C |
Index of Refraction | 1.614 | - |
These physical constants indicate a high-molecular-weight compound with extremely high boiling and flash points, characteristic of its complex structure and multiple functional groups .
Solubility Profile
C.I. Disperse Blue 301 demonstrates limited water solubility, which is typical of disperse dyes. This property necessitates its application as a fine dispersion rather than a true solution during the dyeing process. The compound shows greater solubility in organic solvents and can be temporarily solubilized in hydrophobic fiber materials during high-temperature dyeing procedures.
Synthesis and Preparation Methods
The industrial production of C.I. Disperse Blue 301 involves sophisticated organic synthesis procedures. Understanding these methods is crucial for quality control and process optimization in dye manufacturing.
Synthetic Pathway
The synthesis of C.I. Disperse Blue 301 typically follows a multi-step process:
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Diazotization of 2-bromo-4,6-dinitroaniline in concentrated sulfuric acid
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Preparation of the coupling component N,N-bis(methoxyethylamino)-2-methoxy-5-acetylaminobenzene
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Coupling reaction between the diazonium salt and the prepared coupling component
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Purification through filtration, washing, and drying procedures
Alternative Synthesis Routes
Two primary methods exist for synthesizing the coupling components required in the preparation:
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p-Nitrochlorobenzene method
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2,4-Dinitrochlorobenzene method
Each method offers different advantages in terms of yield, purity, and economic viability for industrial scale production.
Process Optimization
Industrial production requires careful control of reaction parameters including:
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Temperature regulation during diazotization (typically maintained below 5°C)
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pH control during coupling reactions
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Reaction time optimization to ensure complete conversion
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Purification protocols to achieve desired color specifications
Industrial Applications
C.I. Disperse Blue 301 finds extensive use in commercial applications, primarily in the textile sector but also in other specialized fields.
Textile Dyeing Applications
The primary use of C.I. Disperse Blue 301 is in dyeing synthetic fibers, particularly polyester and its blends with other fabrics. The dye is valued for specific performance characteristics:
Application | Performance Attributes |
---|---|
Polyester Dyeing | High color depth, excellent fastness to light |
Nylon Dyeing | Good wash resistance, color stability |
Direct Printing | Deep shade development, suitable for dark patterns |
Textile Blends | Compatible with other dyes for complex color formulations |
The dye is particularly noted for its ability to achieve deep navy blue shades that maintain their appearance even after repeated washing and exposure to light .
Technical Characteristics
C.I. Disperse Blue 301 demonstrates several technical advantages that contribute to its industrial utility:
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High dyeing depth capabilities
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Excellent lightfastness (resistance to fading from light exposure)
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Good thermal stability during high-temperature dyeing processes
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Compatibility with various textile finishing agents
Non-Textile Applications
Beyond textiles, the compound has applications in:
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Coloration of plastics and polymeric materials
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Research on dye chemistry and colorant behavior
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Development of specialized color formulations for technical textiles
Market Analysis and Trends
Region | Market Characteristics |
---|---|
Asia-Pacific | Dominant market share due to concentrated textile manufacturing |
Europe | Focus on eco-friendly dye applications and sustainable processes |
North America | Growing demand in technical textile and specialty applications |
Latin America | Expanding textile sector driving increased consumption |
The fastest growth is observed in emerging economies where textile manufacturing continues to expand rapidly .
Research Applications
C.I. Disperse Blue 301 serves as an important compound in various scientific research contexts beyond its commercial applications.
Chemical Research
In chemical studies, the compound is utilized for:
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Investigations into azo dye chemistry
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Development of new dyeing methodologies
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Structure-property relationship studies
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Analytical method development for dye detection and quantification
Environmental Research
The compound serves as a model substrate in environmental studies focused on:
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Dye degradation mechanisms in wastewater treatment
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Advanced oxidation processes for textile effluent remediation
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Bioaccumulation and ecotoxicological assessments
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Development of eco-friendly dyeing processes
Materials Science Applications
In materials science, C.I. Disperse Blue 301 is employed in:
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Development of color-changing smart textiles
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Photosensitive material research
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Specialized polymer coloration studies
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Optical property investigations of synthetic fibers
Environmental and Health Considerations
The production and use of C.I. Disperse Blue 301 raise several environmental and health considerations that require attention from manufacturers and regulators.
Toxicological Profile
Based on the structural similarity to other azo dyes, C.I. Disperse Blue 301 may present certain toxicological concerns that require careful handling:
Potential Concern | Recommended Precaution |
---|---|
Skin Sensitization | Use of protective gloves during handling |
Respiratory Irritation | Adequate ventilation in production facilities |
Aquatic Toxicity | Proper effluent treatment before discharge |
The presence of nitro groups and azo linkages in the molecular structure warrants particular attention to potential sensitizing properties.
Environmental Fate
The environmental behavior of C.I. Disperse Blue 301 is characterized by:
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Low biodegradability under aerobic conditions
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Potential for bioaccumulation (indicated by LogP value of 4.44)
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Persistence in aquatic environments
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Limited photodegradation in natural water bodies
Sustainability Considerations
The textile industry's increasing focus on sustainability has implications for the production and use of C.I. Disperse Blue 301:
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Development of cleaner synthesis routes with reduced environmental impact
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Implementation of closed-loop dyeing processes to minimize waste
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Research into biodegradable alternatives with similar coloration properties
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Optimization of dyeing parameters to reduce energy and water consumption
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